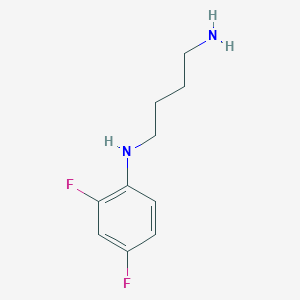

N'-(2,4-difluorophenyl)butane-1,4-diamine

货号 B8538778

分子量: 200.23 g/mol

InChI 键: JOIZUEWTAPNMQT-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

Patent

US07691869B2

Procedure details

1,4-Diaminobutane dihydrochloride (0.97 g; 6 mmol), sodium t-butoxide (1.87 g, 19.5 mmol), rac-BINAP (61.0 mg, 0.09 mmol), and Pd(dba)2 (35.0 mg, 0.06 mmol) are charged to a flame dried screw-cap vial. The vial is vacuumed and back filled with nitrogen. Then anhydrous toluene (15 mL) is added, followed by the addition of 1-bromo-2,4-difluorobenzene (0.34 mL, 3.00 mmol). The mixture is stirred under nitrogen at 110° C. overnight. The reaction mixture is diluted with 80 mL of diethyl ether and filtered through a pad of celite 545. The filtrate is extracted with 6N aqueous HCl (10 mL×3). The combined aqueous layers are washed twice with diethyl ether and adjusted with 1M aqueous NaOH to pH>12. The aqueous layer was extracted with diethyl ether three times. The combined ether phase is dried over anhydrous Na2SO4, filtered, and concentrated to obtain N′-(2,4-difluorophenyl)butane-1,4-diamine as a brown oil: 1H NMR (CDCl3) δ 1.55 (m, 2H), 1.66 (m, 2H), 2.74 (t, 2H), 3.12 (t, 2H), 6.55 (m, 1H), 6.73 (m, 2H).

Identifiers

|

REACTION_CXSMILES

|

Cl.Cl.[NH2:3][CH2:4][CH2:5][CH2:6][CH2:7][NH2:8].CC(C)([O-])C.[Na+].C1C=CC(P(C2C(C3C(P(C4C=CC=CC=4)C4C=CC=CC=4)=CC=C4C=3C=CC=C4)=C3C(C=CC=C3)=CC=2)C2C=CC=CC=2)=CC=1.Br[C:62]1[CH:67]=[CH:66][C:65]([F:68])=[CH:64][C:63]=1[F:69]>C(OCC)C.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd]>[F:68][C:65]1[CH:64]=[C:63]([F:69])[CH:62]=[CH:67][C:66]=1[NH:3][CH2:4][CH2:5][CH2:6][CH2:7][NH2:8] |f:0.1.2,3.4,8.9.10|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.97 g

|

|

Type

|

reactant

|

|

Smiles

|

Cl.Cl.NCCCCN

|

|

Name

|

|

|

Quantity

|

1.87 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)([O-])C.[Na+]

|

|

Name

|

|

|

Quantity

|

61 mg

|

|

Type

|

reactant

|

|

Smiles

|

C=1C=CC(=CC1)P(C=2C=CC=CC2)C3=CC=C4C=CC=CC4=C3C5=C6C=CC=CC6=CC=C5P(C=7C=CC=CC7)C=8C=CC=CC8

|

|

Name

|

|

|

Quantity

|

35 mg

|

|

Type

|

catalyst

|

|

Smiles

|

C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd]

|

Step Two

|

Name

|

|

|

Quantity

|

0.34 mL

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=C(C=C(C=C1)F)F

|

Step Three

|

Name

|

|

|

Quantity

|

80 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)OCC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

110 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture is stirred under nitrogen at 110° C. overnight

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

screw-cap vial

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

back filled with nitrogen

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Then anhydrous toluene (15 mL) is added

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered through a pad of celite 545

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The filtrate is extracted with 6N aqueous HCl (10 mL×3)

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined aqueous layers are washed twice with diethyl ether

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous layer was extracted with diethyl ether three times

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The combined ether phase is dried over anhydrous Na2SO4

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

Outcomes

Product

Details

Reaction Time |

8 (± 8) h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC1=C(C=CC(=C1)F)NCCCCN

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |